molecular formula C10H7BrFNO3 B13650371 2-(5-Bromo-6-fluoro-2-oxoindolin-3-yl)acetic acid

2-(5-Bromo-6-fluoro-2-oxoindolin-3-yl)acetic acid

Cat. No.: B13650371
M. Wt: 288.07 g/mol
InChI Key: MSGZBHWLTBUIFS-UHFFFAOYSA-N
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Description

2-(5-Bromo-6-fluoro-2-oxoindolin-3-yl)acetic acid is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine and fluorine substitution on the indole ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-6-fluoro-2-oxoindolin-3-yl)acetic acid typically involves multi-step organic reactions. One common method includes the bromination and fluorination of an indole precursor, followed by acylation to introduce the acetic acid moiety. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired substitutions and functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems. Industrial methods also focus on minimizing waste and improving the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-6-fluoro-2-oxoindolin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-(5-Bromo-6-fluoro-2-oxoindolin-3-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-6-fluoro-2-oxoindolin-3-yl)acetic acid involves its interaction with specific molecular targets in biological systems. The bromine and fluorine substitutions can enhance its binding affinity to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but different biological activities.

    5-Bromo-2-oxoindoline: A related compound with a bromine substitution but lacking the acetic acid moiety.

    6-Fluoroindole: Another related compound with a fluorine substitution on the indole ring.

Uniqueness

2-(5-Bromo-6-fluoro-2-oxoindolin-3-yl)acetic acid is unique due to the combination of bromine and fluorine substitutions along with the acetic acid group. This unique structure can result in distinct chemical properties and biological activities compared to other indole derivatives.

Properties

Molecular Formula

C10H7BrFNO3

Molecular Weight

288.07 g/mol

IUPAC Name

2-(5-bromo-6-fluoro-2-oxo-1,3-dihydroindol-3-yl)acetic acid

InChI

InChI=1S/C10H7BrFNO3/c11-6-1-4-5(2-9(14)15)10(16)13-8(4)3-7(6)12/h1,3,5H,2H2,(H,13,16)(H,14,15)

InChI Key

MSGZBHWLTBUIFS-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(C(=O)NC2=CC(=C1Br)F)CC(=O)O

Origin of Product

United States

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